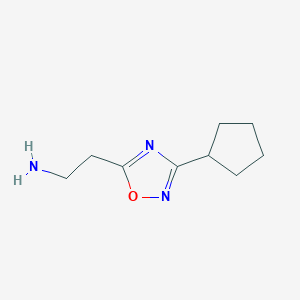
2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine, also known as CP 945,598, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been shown to exhibit a range of biological activities.
科学的研究の応用
Chemopotentiating Agents and Cancer Treatment
N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene) is highlighted for its role in augmenting chemotherapy cytotoxicity. In a Phase III trial, DPPE combined with doxorubicin showed improved overall survival rates in metastatic or recurrent breast cancer patients compared to doxorubicin alone. This study suggests DPPE's potential as a chemopotentiating agent in cancer treatment, offering a new avenue for therapeutic intervention (Reyno et al., 2004).
Oxidative Stress Biomarkers
Research on exhaled ethane as a marker for oxidative stress in conditions like cystic fibrosis and chronic obstructive pulmonary disease (COPD) provides insights into the body's response to oxidative stress, which could inform the development of non-invasive diagnostic tools. Elevated levels of exhaled ethane correlate with disease severity and response to treatment, indicating its potential as a biomarker for monitoring disease progression and response to therapy (Paredi et al., 2000).
Environmental Exposure and Health
A study on the environmental exposure to plasticizers such as 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), explores the implications of exposure to environmental chemicals on human health. The detection of DINCH metabolites in human urine samples indicates widespread exposure and underscores the need for research into the potential health effects of such compounds (Silva et al., 2013).
Metabolite Profiling in Drug Development
The metabolism and excretion profile of INCB018424 , a selective Janus tyrosine kinase 1/2 inhibitor, in humans highlights the importance of understanding drug metabolism for the development of effective and safe therapeutics. Such studies are crucial for identifying potential drug interactions and optimizing dosing regimens to enhance therapeutic outcomes while minimizing adverse effects (Shilling et al., 2010).
特性
IUPAC Name |
2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-6-5-8-11-9(12-13-8)7-3-1-2-4-7/h7H,1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPRTEZOOXGUQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylthio)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2674273.png)
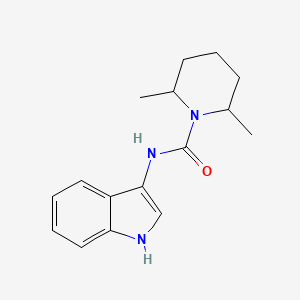

![(E)-N-[2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2674276.png)
![N-(1-cyanocyclobutyl)-N,2,5-trimethyl-1-[3-(propan-2-yl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2674277.png)
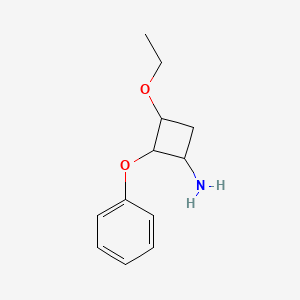
![(2Z)-6-bromo-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2674283.png)
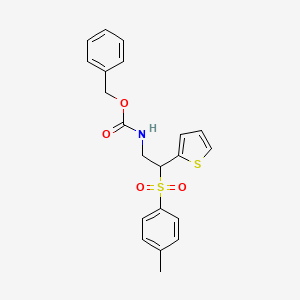
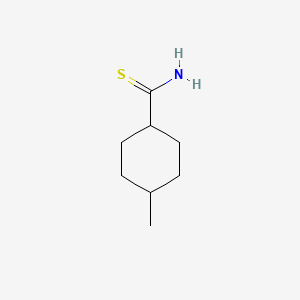

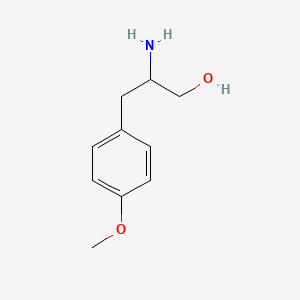
![1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2674292.png)
![(Z)-4-(diethylamino)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2674294.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B2674295.png)